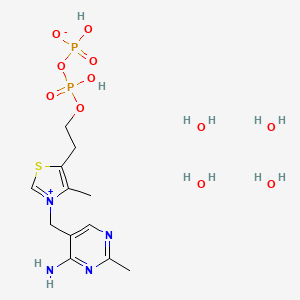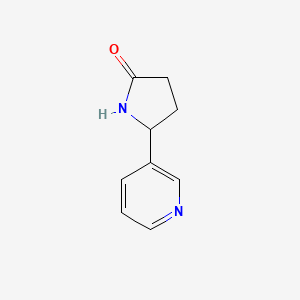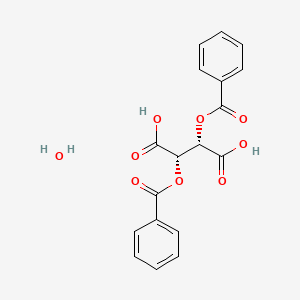
Chlorpromazine-d6 Hydrochloride
Vue d'ensemble
Description
La chlorpromazine (chlorhydrate de D6) est une forme deutérée du chlorhydrate de chlorpromazine, un antipsychotique typique principalement utilisé pour traiter les troubles psychotiques tels que la schizophrénie. Elle est également utilisée pour traiter le trouble bipolaire, les problèmes comportementaux graves chez les enfants, les nausées et les vomissements, l'anxiété avant une intervention chirurgicale et les hoquets intraitables . La chlorpromazine a été mise au point en 1950 et est considérée comme l'une des grandes avancées de l'histoire de la psychiatrie .
Applications De Recherche Scientifique
La chlorpromazine (chlorhydrate de D6) a une large gamme d'applications en recherche scientifique :
Industrie: Utilisée dans le développement de formulations de comprimés à dissolution rapide et de comprimés à libération prolongée
Mécanisme d'action
La chlorpromazine (chlorhydrate de D6) agit comme un antagoniste sur divers récepteurs postsynaptiques, y compris les récepteurs dopaminergiques (D1, D2, D3 et D4), les récepteurs sérotoninergiques (5-HT1 et 5-HT2), les récepteurs H1 de l'histamine, les récepteurs α1-adrénergiques et les récepteurs muscariniques de l'acétylcholine . En bloquant ces récepteurs, la chlorpromazine réduit la transmission dopaminergique, ce qui est censé être à l'origine de ses effets antipsychotiques .
Mécanisme D'action
Target of Action
Chlorpromazine-d6 Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . It also interacts with serotonergic (5-HT), muscarinic, and α1-adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function .
Mode of Action
This compound acts as an antagonist on its primary targets, blocking their normal function . By blocking dopaminergic receptors, it reduces dopaminergic transmission within the brain . This action is thought to contribute to its antipsychotic effects . Its interaction with other receptors like serotonergic and muscarinic receptors contributes to its anxiolytic, antidepressive, and antiaggressive properties .
Pharmacokinetics
This compound exhibits multicompartmental pharmacokinetics with wide between-subject variability . It is extensively metabolized in the liver, primarily by demethylation and amine oxidation . The drug is rapidly and virtually completely absorbed orally, but it undergoes significant first-pass metabolism, resulting in a low percentage reaching the systemic circulation intact . It is widely distributed into most body tissues and fluids and crosses the blood-brain barrier .
Result of Action
The blockade of dopaminergic receptors by this compound can lead to a reduction in symptoms of schizophrenia and other psychotic disorders . Its antiemetic activity can help control nausea and vomiting , and its sedative effects can reduce preoperative anxiety . It can also cause side effects such as extrapyramidal symptoms due to its impact on motor control pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and first-pass metabolism can be affected by factors such as the individual’s genetic makeup , liver function , and the presence of other drugs . Furthermore, its antiviral activity against SARS-CoV-2 has been proposed, suggesting that it may interact with viral proteins and influence viral entry into cells .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Chlorpromazine-d6 Hydrochloride interacts with various enzymes and proteins. It is an antagonist of dopamine D2, D3, and D4 receptors, as well as the serotonin (5-HT) receptor subtype 5-HT2A . It also antagonizes histamine H1, alpha1A-, alpha2B-, and alpha2C-adrenergic, and M3 muscarinic acetylcholine receptors . These interactions influence various biochemical reactions, altering neurotransmitter signaling pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce the viability of certain cell lines , potentially due to its impact on cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily by blocking dopamine and serotonin receptors, thereby inhibiting the signaling pathways associated with these neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that Chlorpromazine begins to appear in the systemic circulation after a mean lag time of 0.4 hr and continues to be absorbed for approximately 2.9 hr . The half-lives of the distribution and elimination phases were 1.63 and 17.7 hr, respectively .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in horses, Chlorpromazine is often used as a calming agent, with oral suspensions and solutions being the preferred form of dosage . The effects can vary depending on the dosage, with higher doses potentially leading to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes S-oxidation, aromatic hydroxylation, and N-dealkylation . The most thermodynamically and kinetically favorable metabolic pathway of Chlorpromazine is N14-demethylation, followed by S5-oxidation .
Subcellular Localization
It has been suggested that Chlorpromazine may perturb the subcellular localization of certain mutated receptor tyrosine kinases, thereby blocking their signaling .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la chlorpromazine (chlorhydrate de D6) implique la deutération de la chlorpromazine. La voie de synthèse générale de la chlorpromazine comprend la réaction de la 2-chlorophénothiazine avec la N,N-diméthyl-3-chloropropylamine dans des conditions spécifiques . Le processus de deutération implique le remplacement d'atomes d'hydrogène par du deutérium, ce qui peut être réalisé par diverses méthodes telles que l'échange catalytique ou la réaction chimique avec des réactifs deutérés .
Méthodes de production industrielle
La production industrielle de la chlorpromazine (chlorhydrate de D6) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la qualité constante du produit final. Le processus de production est strictement réglementé pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
La chlorpromazine (chlorhydrate de D6) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants
Oxydation: La chlorpromazine peut être oxydée à l'aide de réactifs tels que le cérium (IV) en milieu acide.
Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution: Les réactions de substitution impliquent le remplacement de groupes fonctionnels, souvent à l'aide d'agents halogénants ou de nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent le sulfoxyde de chlorpromazine (à partir de l'oxydation) et divers dérivés substitués en fonction des réactifs utilisés .
Comparaison Avec Des Composés Similaires
La chlorpromazine (chlorhydrate de D6) est comparée à d'autres dérivés de la phénothiazine tels que la lévomépromazine et la prométhazine . Si tous ces composés partagent une structure centrale similaire, la chlorpromazine est unique par son profil d'antagonisme récepteur plus large et son importance historique en tant que premier antipsychotique . D'autres composés similaires incluent :
Lévomépromazine: Principalement utilisée pour ses propriétés sédatives et antiémétiques.
Prométhazine: Couramment utilisée comme antihistaminique et antiémétique.
La combinaison unique d'antagonisme des récepteurs de la chlorpromazine et son rôle de pionnière en psychiatrie en font un composé important tant en clinique qu'en recherche .
Propriétés
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746836 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-46-4 | |
| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)








